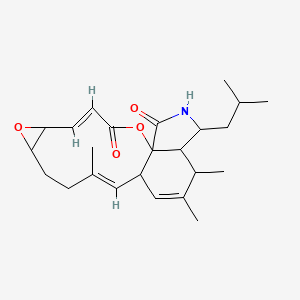

Aspochalasin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione is a natural product found in Aspergillus with data available.

Análisis De Reacciones Químicas

Biosynthetic Pathways and Nucleophilic Additions

Aspochalasin F originates from Aspergillus species through polyketide-nonribosomal peptide hybrid biosynthesis. A critical step involves the 1,4-addition of cysteine to an α,β-unsaturated ketone intermediate (e.g., 24 ), forming sulfur-containing derivatives like cyschalasins . This reaction is central to generating structural diversity within the aspochalasin family:

-

Mechanism : Cysteine acts as a nucleophile, attacking the electrophilic C-20 position of the precursor .

-

Outcome : The reaction produces either cyschalasin A (via deamination-methylation) or cyschalasin B (via acylation-decarboxylation) .

Esterification at C-21

This compound is distinguished by a C-21 ester group , a rare feature first identified in 1997 . This modification influences both its reactivity and bioactivity:

-

Substrate : The hydroxyl group at C-21 undergoes esterification with acyl donors.

-

Impact : Esters at C-21 enhance solubility and alter interactions with cellular targets, as seen in cytotoxicity assays against HL60 and MH60 cell lines .

Oxidation and Epoxidation

Oxidative modifications are pivotal in functionalizing this compound’s macrocycle:

-

C-20 Oxidation : The C-20 position is highly reactive, prone to forming epoxides or ketones under acidic or oxidative conditions . For example, MnO₂ selectively oxidizes C-18 hydroxyl groups to ketones without cleaving adjacent diols .

-

Epoxide Formation : Adjacent hydroxyl groups (e.g., C-17/C-18) undergo epoxidation, stabilizing the macrocycle and influencing bioactivity .

Example Reaction :

Aspochalasin F+DDQ→C 18 ketone derivative[6]

Synthetic Modifications and Biomimetic Routes

Total synthesis efforts highlight strategic reactions for this compound analogs:

-

High-Pressure Diels-Alder : Used to construct the isoindolone-macrocycle framework with high regio- and stereoselectivity .

-

Deprotection Cascades : HF/MeCN mediates simultaneous desilylation and cyclization, forming pentacyclic structures like aspergillin PZ .

-

Macrocyclization : Masamune-Roush conditions (LiCl, i-Pr₂NEt) enable enone formation with minimal epimerization .

Functional Group Reactivity

Key reactive sites include:

-

C-7, C-14, and C-16 : Typically methyl or hydroxyl groups, resistant to further modification .

-

C-17–C-20 : Oxygenated or methoxylated, participating in hydrogen bonding and redox reactions .

This compound’s chemical versatility underscores its value in medicinal chemistry and biosynthesis research. Ongoing studies aim to exploit its reactive sites for developing derivatives with enhanced pharmacological profiles .

Propiedades

Fórmula molecular |

C24H33NO4 |

|---|---|

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |

InChI |

InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19-20(28-19)8-9-21(26)29-24(17,22)23(27)25-18/h8-9,11-13,16-20,22H,6-7,10H2,1-5H3,(H,25,27)/b9-8+,14-11+ |

Clave InChI |

VJOXDHDYUAEUMO-HUKVCQRGSA-N |

SMILES isomérico |

CC1C2C(NC(=O)C23C(/C=C(/CCC4C(O4)/C=C/C(=O)O3)\C)C=C1C)CC(C)C |

SMILES canónico |

CC1C2C(NC(=O)C23C(C=C(CCC4C(O4)C=CC(=O)O3)C)C=C1C)CC(C)C |

Sinónimos |

10-isopropyl-14-methyl-22-oxa-17-epoxy(12)cytochalasa-6,13,19-triene-1,21-dione aspochalasin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.